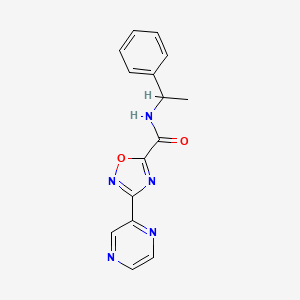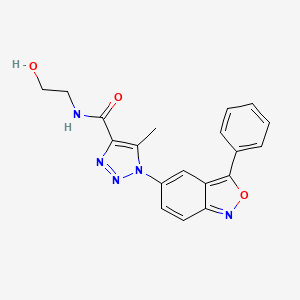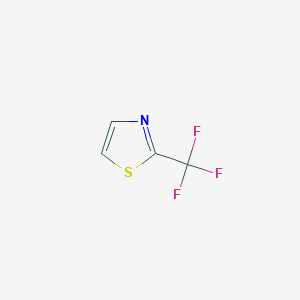
2-(Trifluoromethyl)-1,3-thiazole
Übersicht
Beschreibung
The trifluoromethyl group is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique properties .
Synthesis Analysis
While specific synthesis methods for “2-(Trifluoromethyl)-1,3-thiazole” are not available, similar compounds like 2-trifluoromethyl thiazoles and 2-trifluoromethyl benzimidazoles have been synthesized via various methods . For example, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN .Chemical Reactions Analysis
Trifluoromethyl groups are known to be involved in various chemical reactions . For instance, they can participate in nucleophilic trifluoromethoxylation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Development of Synthetic Procedures : 2-(Trifluoromethyl)-1,3-thiazole derivatives have been synthesized through various procedures, including the use of polyfluorinated reagents. These procedures have led to the development of novel 2-aryl-2-trifluoromethyl-substituted 2,5-dihydro-1,3-thiazoles (Bentya, Mel’nichenko, & Vovk, 2016).
Spectroscopical Properties and Structure Analysis : Research has focused on the synthesis of bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives. These studies include spectroscopical properties like IR, Raman, and NMR, and crystalline structure analyses, highlighting the compound's potential in various applications (Coyanis, Védova, Haas, & Merz, 2003).
Applications in Drug Discovery and Medicinal Chemistry
Bioactive Agents and Drug Development : Thiazole derivatives, including those with this compound, are widely used in drug design due to their bioactive properties. Their molecular architecture makes them suitable for developing new medications (Nayak & Gaonkar, 2019).
Synthesis of Pharmaceuticals : Trifluoromethylated analogs of known pharmaceuticals with 1,3-thiazole structures have been synthesized using fluorinated 2-amino-1,3-thiazoles. This demonstrates the compound's role in creating new pharmaceuticals (Obijalska, Błaszczyk, Kowalski, Mlostoń, & Heimgartner, 2019).
Other Applications
Catalysis and Light-Emitting Diodes (LEDs) : this compound derivatives have potential applications in catalysis, the cosmetic industry, corrosion protection, and the production of LEDs (Frija, Pombeiro, & Kopylovich, 2016).
Organic Field-Effect Transistors : These compounds have been used in the development of high-performance field-effect transistor devices, demonstrating high electron mobilities. This shows their potential in advanced electronic applications (Mamada, Nishida, Kumaki, Tokito, & Yamashita, 2007).
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NS/c5-4(6,7)3-8-1-2-9-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXXKSHWUKNLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449334-50-2 | |
| Record name | 2-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569359.png)
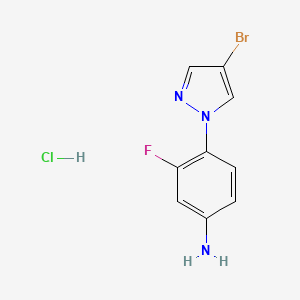
![Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2569362.png)
![N-(3-acetylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2569364.png)
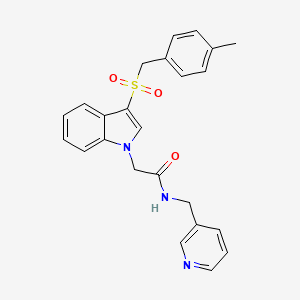
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2569368.png)

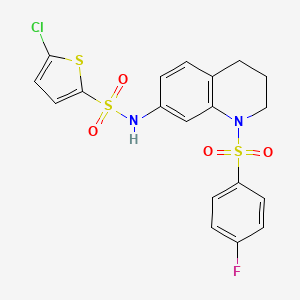
![2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2569376.png)
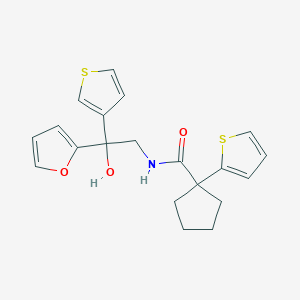
![S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate](/img/structure/B2569379.png)
![7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2569380.png)
